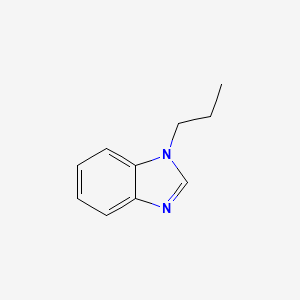

1-Propyl-1h-benzimidazole

Übersicht

Beschreibung

1-Propyl-1H-benzimidazole is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. Benzimidazoles are notable for their presence in various natural substances, medicines, and materials. They are particularly recognized for their role as therapeutic agents, exhibiting a wide range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. A common approach involves the condensation of o-phenylenediamine with formic acid . Novel synthesis methods have been developed, such as the efficient 'one-pot' synthesis of benzimidazole-5-carboxylate derivatives, which demonstrated potential anti-inflammatory and antimicrobial activities . Additionally, 1,2-disubstituted benzimidazoles have been prepared using iron-catalyzed oxidative coupling, which is a relatively sustainable and efficient method . Another study reported the rapid and efficient synthesis of benzimidazoles from carboxylic acids using microwave heating .

Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-benzimidazole has been studied in the solid state, revealing interesting chiroptical properties despite the molecule's lack of chirality in solution. This phenomenon is attributed to the molecule's ability to crystallize as a conglomerate . The structure has also been analyzed using NMR spectroscopy, which provided insights into the tautomerism of the benzimidazole ring and the conformation around the amino bond .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, leading to the formation of compounds with significant biological activities. For instance, the synthesis of benzimidazole-2-propanoic acid derivatives has been achieved, and these compounds have shown notable antibacterial and antifungal activities . The reactivity of the benzimidazole ring allows for the introduction of various functional groups, which can enhance the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Propyl-1H-benzimidazole derivatives are influenced by their molecular structure. The presence of the propyl group can affect the compound's solubility, melting point, and crystalline behavior. Studies have shown that these compounds can exhibit polymorphism and enantiomorphism, which can have implications for their physical properties and their behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Benzimidazole derivatives are important in therapeutics applications of medicine, having a variety of biological activities . They are used in several fields, including:

-

Pharmacology : Benzimidazole derivatives are used as antihistamine, analgesics, antifungal, antiviral, antitumor, antiparasitic drugs, and are also used in endocrinology, cardiovascular disease, and neurology . They are found to be potent inhibitors of various enzymes involved in these therapeutic uses .

-

Chemotherapy : Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

-

Antimicrobial Agents : Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

-

Fuel Cells : Polybenzimidazole (PBI) derivatives, which include benzimidazole, are used as solid electrolyte for fuel cells .

-

Fibers and Coatings : PBI derivatives are also used in the production of fibers and thin coatings .

-

Removal of Metals : They are used for the removal of uranium, thorium, and palladium from aqueous medium .

-

Antitumor Agents : Benzimidazole derivatives such as bendamustine, selumetinib, galeterone, and pracinostat are used as antitumor agents .

-

Proton Pump Inhibitors : Compounds like pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors .

-

Analgesics : Bezitramide is an example of a benzimidazole derivative used as an analgesic .

-

Antihelminthics : Mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics .

-

Antihistamines : Astemizole and bilastine are used as antihistamines .

-

Antivirals : Enviradine, samatasvir, and maribavir are used as antivirals .

-

Antihypertensives : Candesartan and mibefradil are used as antihypertensives .

-

Antibacterial Agents : Benzimidazole derivatives have been reported to have potent antibacterial activities. For instance, some derivatives have shown significant activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

-

Antiviral Agents : Certain benzimidazole derivatives such as enviradine, samatasvir, and maribavir are used as antivirals .

-

Antihepatitic Agents : Benzimidazole derivatives have also been explored for their antihepatitic properties .

-

Anti-RSV Agents : Some benzimidazole derivatives have shown promising results against respiratory syncytial virus (RSV) .

-

Antifungal Agents : Benzimidazole derivatives are also known for their antifungal properties .

-

Antiprotozoal Agents : Compounds bearing benzimidazole nucleus have been used as antiprotozoal agents .

Zukünftige Richtungen

Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists due to their significant importance as chemotherapeutic agents in diverse clinical conditions . The significance of these compounds in targeting enzymes offers promising prospects for future research in the field of neuropharmacology .

Eigenschaften

IUPAC Name |

1-propylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUVIELFLONRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353376 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1h-benzimidazole | |

CAS RN |

7665-66-9 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

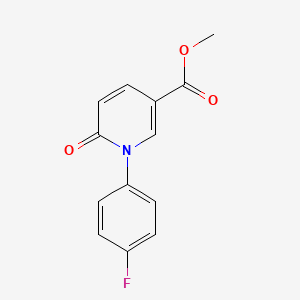

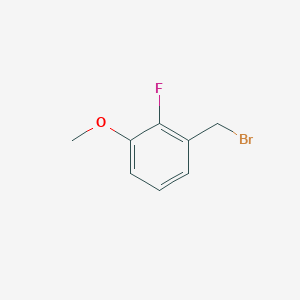

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

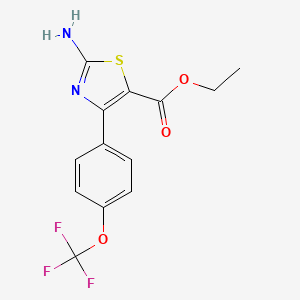

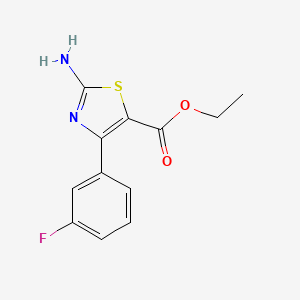

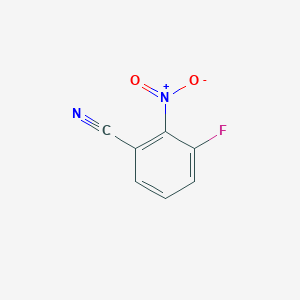

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)